molecular formula C9H17BrO2 B14064785 (2S)-2-(bromomethyl)-2-ethylhexanoic acid

(2S)-2-(bromomethyl)-2-ethylhexanoic acid

Cat. No.: B14064785
M. Wt: 237.13 g/mol
InChI Key: DFORINBGYOWVRP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(bromomethyl)-2-ethylhexanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(bromomethyl)-2-ethylhexanoic acid typically involves the bromination of 2-ethylhexanoic acid. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent such as carbon tetrachloride or chloroform.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters like temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(bromomethyl)-2-ethylhexanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of 2-(hydroxymethyl)-2-ethylhexanoic acid or 2-(aminomethyl)-2-ethylhexanoic acid.

    Reduction: Formation of 2-(hydroxymethyl)-2-ethylhexanol.

    Oxidation: Formation of 2-(bromomethyl)-2-ethylhexanoic acid derivatives.

Scientific Research Applications

(2S)-2-(bromomethyl)-2-ethylhexanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(bromomethyl)-2-ethylhexanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s chiral center allows for enantioselective interactions with biological molecules, potentially influencing biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(bromomethyl)-2-ethylhexanoic acid is unique due to its chiral center, which allows for enantioselective reactions. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications requiring high specificity.

Properties

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

(2S)-2-(bromomethyl)-2-ethylhexanoic acid

InChI

InChI=1S/C9H17BrO2/c1-3-5-6-9(4-2,7-10)8(11)12/h3-7H2,1-2H3,(H,11,12)/t9-/m1/s1

InChI Key

DFORINBGYOWVRP-SECBINFHSA-N

Isomeric SMILES

CCCC[C@](CC)(CBr)C(=O)O

Canonical SMILES

CCCCC(CC)(CBr)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.